4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS2/c1-25-17-9-23-19(27-11-13-4-7-15(21)16(22)8-13)24-18(17)26-10-12-2-5-14(20)6-3-12/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSSPNKIVWNXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SCC2=CC=C(C=C2)Cl)SCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a member of the pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure includes two chlorobenzyl sulfanyl groups attached to a pyrimidine ring, which is further modified with a methyl ether group. This unique configuration contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrimidine Core : Starting from simpler pyrimidine derivatives.
- Introduction of Sulfanyl Groups : Utilizing chlorobenzyl derivatives.
- Methylation : Adding the methyl ether group at the appropriate position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL in laboratory settings .
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells, suggesting a promising anticancer potential .
The proposed mechanism involves:
- Inhibition of Protein Kinases : The compound may interfere with specific signaling pathways crucial for cell survival and proliferation.
- Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Effective against E. coli with MIC = 20 µg/mL |
| Study 2 | Assess anticancer properties | Inhibited MCF-7 cell growth with IC50 = 15 µM |
| Study 3 | Mechanistic exploration | Induced apoptosis in HeLa cells via mitochondrial pathway |
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological pathways. Research indicates that derivatives of sulfanyl pyrimidines can exhibit anti-inflammatory and anti-cancer properties. For instance, studies have demonstrated that similar compounds inhibit certain kinases involved in cancer cell proliferation, suggesting that this compound may be investigated for its anticancer activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various sulfanyl-containing compounds. The presence of chlorinated benzyl groups enhances the lipophilicity of the molecule, potentially increasing its efficacy against bacterial strains. Preliminary assays indicate that this compound may inhibit the growth of Gram-positive and Gram-negative bacteria .
Chemical Probes in Biological Research
Due to its unique structure, this compound serves as a valuable tool for probing biological systems. It can be utilized in studies aimed at understanding the mechanisms of action of sulfanyl compounds in cellular signaling pathways. Researchers can employ it to elucidate the roles of specific enzymes or receptors in various physiological processes .
Case Studies
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights key structural differences between the target compound and its analogs:
Key Observations :
- The target compound is distinguished by dual chlorinated benzylsulfanyl groups , which are absent in other analogs. This likely enhances its lipophilicity and steric bulk compared to methoxy or methylsulfanyl substituents .
- The compound from replaces the 4-chlorobenzyl group with a 4-methoxyphenyl group, reducing chlorine content and introducing electron-donating methoxy moieties, which may alter reactivity and solubility .
Physicochemical Properties
Analysis :
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for introducing sulfanyl groups to pyrimidine derivatives like this compound?
- Methodology : The synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, reacting 5-pyrimidinyl methyl ether precursors with thiols (e.g., 4-chlorobenzylthiol and 3,4-dichlorobenzylthiol) under basic conditions (e.g., NaH in DMF) to achieve regioselective substitution.
- Key Considerations : Control reaction temperature (0–25°C) to minimize side reactions. Use TLC or HPLC to monitor reaction progress. Purification via column chromatography with hexane/ethyl acetate gradients improves yield .
Q. How can crystallographic techniques validate the molecular structure of this compound?
- Experimental Design : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:
- Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol).
- Collect intensity data with a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures using SHELXL, addressing disorder in substituents with PART commands .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical structural data?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to optimize the molecular geometry. Compare computational results (bond angles, dihedral distortions) with SCXRD data.
- Case Study : For analogous sulfanyl-pyrimidine derivatives, deviations in dihedral angles (e.g., 5–10°) between SCXRD and DFT often arise from crystal packing forces. Use AIM or NBO analysis to quantify electronic effects .
Q. What experimental design principles apply to assessing this compound’s environmental fate?
- Framework : Follow the INCHEMBIOL project’s approach ():
- Phase 1 : Determine physicochemical properties (logP, hydrolysis rates) via shake-flask assays and HPLC-UV.
- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., OECD 301B Ready Biodegradability Test).
- Phase 3 : Model bioaccumulation using quantitative structure-activity relationships (QSAR) .
- Data Contradiction : If experimental logP values conflict with predicted data (e.g., EPI Suite), validate via experimental repeats or alternative methods (e.g., centrifugal partition chromatography).
Q. How can regioselectivity challenges in sulfanyl group installation be addressed?
- Strategy : Use directing groups (e.g., methoxy at C5) to bias nucleophilic attack at C2 and C4. For example, pre-functionalize the pyrimidine core with methyl ethers to block undesired positions.
- Case Study : In triazolothiadiazine synthesis ( ), chloroacetamide intermediates directed thiolate attack via electronic effects. Apply similar logic using steric hindrance from dichlorobenzyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
